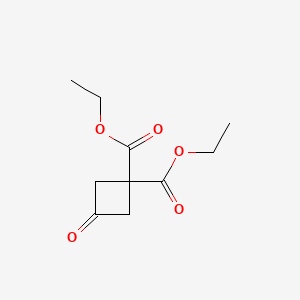

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate

Descripción general

Descripción

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate: is an organic compound with the molecular formula C₁₀H₁₄O₅ . It is a derivative of cyclobutane, featuring two ester groups and a ketone group. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate can be synthesized through the oxidation of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate. The reaction typically involves the use of pyridinium chlorochromate as the oxidizing agent in a dichloromethane solvent. The reaction mixture is stirred overnight to ensure complete conversion .

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate.

Substitution: Various substituted cyclobutane derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 1,1-diethyl 3-oxocyclobutane-1,1-dicarboxylate is in the development of anticancer agents. Research has demonstrated that this compound can serve as a ligand in the formation of platinum(II) complexes. These complexes exhibit potent anticancer activity with potentially low toxicity. For instance, two specific platinum(II) complexes designed using this compound have shown promising results in preclinical studies, indicating their effectiveness against various tumor cell lines .

Table 1: Summary of Anticancer Studies Involving Platinum(II) Complexes

| Study Reference | Compound Used | Cancer Type Targeted | Key Findings |

|---|---|---|---|

| Zhao et al. (2014) | DN603, DN604 | Various tumor cell lines | Potent anticancer activity with low toxicity |

Organic Synthesis

Synthetic Intermediates

In organic synthesis, this compound is utilized as a versatile intermediate for the synthesis of more complex molecules. Its structure allows for various functional group modifications that can lead to the development of new chemical entities. For example, it has been employed in synthesizing amino acids and other derivatives that are crucial for pharmaceutical applications .

Table 2: Synthetic Applications of this compound

Materials Science

Polymer Chemistry

The compound also finds applications in materials science, particularly in the development of polymers and coatings. Its ability to act as a building block for polymerization reactions allows for the creation of novel materials with tailored properties. This application is particularly relevant in the fields of coatings and adhesives where specific mechanical and thermal properties are required.

Case Study: Polymer Development

Recent studies have explored using this compound as a monomer in copolymerization reactions. The resulting polymers exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens new avenues for developing high-performance materials suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate depends on its specific application In chemical reactions, its reactivity is primarily due to the presence of the ketone and ester groups, which can undergo various transformations

Comparación Con Compuestos Similares

- 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate

- 3-Oxocyclobutane-1,1-dicarboxylic acid

Comparison: 1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate is unique due to its diethyl ester groups, which can influence its reactivity and solubility compared to similar compounds like 1,1-Dimethyl 3-oxocyclobutane-1,1-dicarboxylate and 3-Oxocyclobutane-1,1-dicarboxylic acid. These structural differences can lead to variations in their chemical behavior and applications .

Actividad Biológica

1,1-Diethyl 3-oxocyclobutane-1,1-dicarboxylate (CAS No. 99173-61-2) is an organic compound with the molecular formula C₁₀H₁₄O₅. It is a derivative of cyclobutane, characterized by the presence of two ester groups and a ketone group. This unique structure contributes to its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, typically involving the oxidation of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate using oxidizing agents like pyridinium chlorochromate in dichloromethane. The molecular weight of this compound is approximately 214.21 g/mol .

The biological activity of this compound is primarily attributed to its structural features that allow for interactions with various biomolecules. The presence of ketone and ester functional groups facilitates hydrogen bonding and electrostatic interactions, which are crucial for modulating biological processes .

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms that disrupt cell cycle progression and promote cell death .

Table: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|---|

| DMEHE (related compound) | HepG2 | 42 | 67.7 |

| DMEHE | MCF-7 | 100 | 78.14 |

| DMEHE | HaCaT | 250 | 82.23 |

| DMEHE | NIH 3T3 | >500 | 96.11 |

The IC50 values indicate that DMEHE shows higher sensitivity towards HepG2 cells compared to normal cell lines like NIH 3T3 and HaCaT . This suggests a selective cytotoxicity profile that may be beneficial for therapeutic applications.

Case Studies

In one notable study, the cytotoxic effects of a structurally similar compound were evaluated against four different cell lines: HepG2 (human liver carcinoma), MCF-7 (breast adenocarcinoma), NIH 3T3 (mouse embryonic fibroblast), and HaCaT (human keratinocyte). The results showed that the compound exhibited significant cytotoxicity towards cancerous cells while demonstrating lower toxicity towards normal cells .

Morphological Changes

Morphological assessments revealed that treated cancer cells displayed signs of apoptosis, including cell rounding and membrane blebbing. These changes were most pronounced at higher concentrations of the compound, indicating a concentration-dependent effect on cell viability .

Propiedades

IUPAC Name |

diethyl 3-oxocyclobutane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEYQVYRVAVAIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563393 | |

| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99173-61-2 | |

| Record name | Diethyl 3-oxocyclobutane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.